molecular formula C10H19NO3 B2990466 (3S)-3-(acetamidomethyl)-5-methylhexanoic acid CAS No. 1567889-56-8

(3S)-3-(acetamidomethyl)-5-methylhexanoic acid

Cat. No.: B2990466
CAS No.: 1567889-56-8
M. Wt: 201.266
InChI Key: PJFBZFUFUXGFPK-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-(acetamidomethyl)-5-methylhexanoic acid: is an organic compound with a specific stereochemistry at the third carbon atom This compound is characterized by the presence of an acetamidomethyl group and a methyl group attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-(acetamidomethyl)-5-methylhexanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate hexanoic acid derivative.

    Introduction of the Acetamidomethyl Group:

    Stereoselective Synthesis: Ensuring the correct stereochemistry at the third carbon atom is crucial. This can be achieved through chiral catalysts or chiral starting materials.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetamidomethyl group, leading to the formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamidomethyl moiety, potentially converting it to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups on the hexanoic acid backbone are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products:

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted hexanoic acid derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions due to its unique structure.

Biology:

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

    Metabolic Studies: Used in studies to understand metabolic pathways involving similar compounds.

Medicine:

    Drug Development: Investigated for its potential therapeutic effects, particularly in targeting specific biological pathways.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3S)-3-(acetamidomethyl)-5-methylhexanoic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

  • (3S)-3-(aminomethyl)-5-methylhexanoic acid
  • (3S)-3-(hydroxymethyl)-5-methylhexanoic acid
  • (3S)-3-(methylamino)-5-methylhexanoic acid

Comparison:

  • Structural Differences: The presence of different functional groups (acetamidomethyl vs. aminomethyl, hydroxymethyl, or methylamino) leads to variations in chemical reactivity and biological activity.
  • Unique Properties: (3S)-3-(acetamidomethyl)-5-methylhexanoic acid is unique due to its specific acetamidomethyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(3S)-3-(acetamidomethyl)-5-methylhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-7(2)4-9(5-10(13)14)6-11-8(3)12/h7,9H,4-6H2,1-3H3,(H,11,12)(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFBZFUFUXGFPK-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)CNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)O)CNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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